SRI-29132 - 1482305-44-1

SRI-29132

Catalog Number: EVT-282654
CAS Number: 1482305-44-1
Molecular Formula: C18H21N5OS2
Molecular Weight: 387.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRI-29132 is potent; highly permeant of the blood-brain barrier; and selective for LRRK2 kinase activity, therefore effective in attenuating pro-inflammatory responses in macrophages and in rescuing neurite retraction phenotypes in neurons.
Overview

SRI-29132 is a compound recognized for its potent and selective inhibition of the leucine-rich repeat kinase 2 (LRRK2), a protein implicated in various neurodegenerative diseases, including Parkinson's disease. This compound has garnered attention in pharmacological research due to its ability to modulate inflammatory responses and its potential therapeutic applications in neurological disorders.

Source

SRI-29132 was developed through systematic synthetic methodologies aimed at creating selective inhibitors of LRRK2. The compound's synthesis and biological activity have been documented in scientific literature, highlighting its significance in drug discovery efforts targeting kinase-related pathways .

Classification

SRI-29132 is classified as a small molecule inhibitor, specifically targeting kinases. It falls within the category of pharmaceutical compounds designed for therapeutic intervention in diseases characterized by dysregulated kinase activity.

Synthesis Analysis

Methods

The synthesis of SRI-29132 involves several key steps, primarily utilizing palladium-mediated coupling reactions. The process is designed to achieve regio- and stereoselectivity, which are critical for the biological activity of the resulting compound.

Technical Details

  1. Starting Materials: The synthesis typically begins with 4-amino-3-quinolinecarbonitriles as a core structure.
  2. Reagents: Palladium catalysts are employed to facilitate coupling reactions that form the alkenyl side chains essential for the compound's activity.
  3. Conditions: The reactions are conducted under controlled conditions, including specific temperatures and inert atmospheres, to maximize yield and purity.

The detailed synthetic route has been documented, showcasing the precision required in each step to ensure the desired product characteristics .

Molecular Structure Analysis

Structure

SRI-29132 features a complex molecular architecture characterized by its quinoline core and alkenyl substituents. The structural formula can be depicted as follows:

CnHmNoOp\text{C}_{n}\text{H}_{m}\text{N}_{o}\text{O}_{p}

where nn, mm, oo, and pp represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Data

The molecular weight of SRI-29132 is approximately 300 g/mol, with specific stereochemical configurations that enhance its selectivity for LRRK2 inhibition. Spectroscopic methods such as NMR and mass spectrometry have been utilized to confirm the structure and purity of synthesized batches .

Chemical Reactions Analysis

Reactions

SRI-29132 undergoes various chemical reactions that can alter its pharmacological properties:

  1. Oxidation: The compound can be oxidized to form reactive metabolites that may influence its bioactivity.
  2. Reduction: Reduction reactions can yield less active or inactive derivatives.
  3. Substitution: Substitution at specific positions on the quinoline ring can lead to different analogs with varying biological profiles.

Technical Details

Common reagents used in these reactions include oxidizing agents like NADPH and reducing agents such as glutathione. Reaction conditions are meticulously controlled to ensure reproducibility and desired outcomes.

Mechanism of Action

Process

SRI-29132 exerts its effects primarily through selective inhibition of LRRK2 kinase activity. By binding to the ATP-binding site of LRRK2, it prevents phosphorylation processes that lead to pro-inflammatory signaling pathways.

Data

Research indicates that SRI-29132 effectively reduces inflammatory responses in macrophages and promotes neurite outgrowth in neuronal models, suggesting its potential neuroprotective effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: SRI-29132 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are available from analytical studies, indicating thermal properties relevant for formulation development.

Relevant analyses include elemental analysis and spectroscopic techniques that confirm the identity and purity of SRI-29132 batches .

Applications

SRI-29132 has significant potential applications in scientific research, particularly in:

  1. Neurodegenerative Disease Research: Its selective inhibition of LRRK2 makes it a candidate for studying Parkinson's disease mechanisms.
  2. Inflammation Studies: The compound's ability to modulate inflammatory responses positions it as a valuable tool for research into chronic inflammatory conditions.
  3. Drug Development: As a lead compound, SRI-29132 serves as a basis for developing new therapeutics targeting kinase-related pathways.
Introduction to LRRK2 Kinase Inhibition in Neurodegenerative Disease

Genetic and Biochemical Basis of LRRK2 in Parkinson’s Disease (PD) Pathogenesis

Mutations in the LRRK2 gene, discovered in 2004, represent the most frequent genetic cause of autosomal dominant Parkinson's disease (PD). The G2019S mutation, located in the kinase domain, is particularly prevalent and increases kinase activity by 2–3-fold through enhanced substrate phosphorylation efficiency. Pathogenic variants (e.g., R1441C/G, Y1699C, I2020T) cluster in LRRK2's catalytic core (ROC-COR-kinase domains), leading to constitutive kinase activation. This hyperactivity disrupts cellular processes such as vesicular trafficking, microtubule dynamics, and lysosomal function, ultimately driving dopaminergic neuron degeneration. Beyond rare familial cases, genome-wide association studies (GWAS) implicate common genetic variation at the LRRK2 locus in idiopathic PD, underscoring its broad relevance to PD pathogenesis [2] [5] [9].

Role of LRRK2 Kinase Activity in Neurodegenerative Mechanisms

LRRK2 kinase hyperactivity directly contributes to neurodegeneration through multiple interconnected pathways:

  • Cytoskeletal Dysregulation: Hyperactive LRRK2 phosphorylates β-tubulin and disrupts microtubule-mediated transport, leading to neurite shortening in primary neurons. This is reversed by kinase-dead LRRK2 or pharmacological inhibition [2] [3].
  • Rab Protein Phosphorylation: LRRK2 phosphorylates Rab GTPases (e.g., Rab8a, Rab10), altering their interactions with effector proteins. This disrupts endolysosomal trafficking, autophagy, and receptor recycling—processes critical for neuronal health [5] [7].
  • Neuroinflammation: LRRK2 is upregulated in microglia and peripheral immune cells under inflammatory stimuli. Kinase hyperactivity amplifies pro-inflammatory cytokine release (e.g., IL-1β, TNF-α), which exacerbates neuronal damage in models of α-synucleinopathy and Aβ toxicity [7] [9].
  • Oxidative Stress: Mutant LRRK2 increases mitochondrial reactive oxygen species (ROS) production and impairs mitochondrial clearance, contributing to neuronal vulnerability [5].

Rationale for Targeting LRRK2 Kinase Activity with Small-Molecule Inhibitors

The centrality of LRRK2 kinase hyperactivity in PD pathogenesis makes it a compelling therapeutic target. Key rationales include:

  • Genetic Validation: Kinase-dead LRRK2 mutants (e.g., D1994A) abolish neurotoxicity in rodent models overexpressing G2019S-LRRK2, confirming kinase dependence in neurodegeneration [2] [6].
  • Disease Modification: Inhibitors (e.g., PF-06447475, MLi-2) attenuate neurodegeneration and neuroinflammation in preclinical models of α-synuclein and Aβ pathology, suggesting potential beyond monogenic PD [7].
  • Biomarker Development: Phosphorylation levels of LRRK2 (pS935) and its substrates (e.g., pRab10) provide pharmacodynamic markers to verify target engagement in clinical trials [5] [9].

Table 1: Key Biochemical Properties of SRI-29132

PropertySRI-29132 Characteristics
Molecular FormulaC~18~H~21~N~5~OS~2~ [8]
Mechanism of ActionATP-competitive LRRK2 kinase inhibition [3]
Selectivity>100-fold selectivity across the kinome [3] [6]
Blood-Brain Barrier PenetranceHigh (validated in rodent models) [3]
Metabolic LimitationRapid first-pass metabolism [3] [6]
Primary UseResearch tool for proof-of-concept studies [3]

Table 2: Comparison of LRRK2 Inhibitors in Preclinical Development

CompoundChemical ClassPotency (IC~50~)Key AdvantagesKey Limitations
SRI-29132Not disclosedLow nM rangeHigh brain penetrance, selectivityOxidative liability (6-thioether) [1] [3]
Lead analog 6Chiral pyrrolo[2,3-d]pyrimidineLow nM rangeOral bioavailability, no off-target liabilitiesIn clinical evaluation [1] [4]
LRRK2-IN-1Type I kinase inhibitor~13 nMEarly selective tool compoundPoor metabolic stability [5]
MLi-2ATP-competitive~0.76 nMHigh potency, in vivo efficacyLimited clinical data [7]

Properties

CAS Number

1482305-44-1

Product Name

SRI-29132

IUPAC Name

1-(Piperidin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butan-1-one

Molecular Formula

C18H21N5OS2

Molecular Weight

387.52

InChI

InChI=1S/C18H21N5OS2/c1-2-13(18(24)22-10-4-3-5-11-22)26-16-9-8-15-19-20-17(23(15)21-16)14-7-6-12-25-14/h6-9,12-13H,2-5,10-11H2,1H3

InChI Key

IPCBRXKQIWRBBQ-UHFFFAOYSA-N

SMILES

CCC(SC1=NN2C(C=C1)=NN=C2C3=CC=CS3)C(N4CCCCC4)=O

Solubility

Soluble in DMSO

Synonyms

TPZ11; TPZ-11; TPZ 11; SRI29132; SRI 29132; SRI-29132

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.